CALCIUM CARBONATE

Dietary Supplement Formulation Nutraceutical Procurement Pharmaceutical Excipients

Researchers and formulators often face excessive tablet size and poor patient adherence when using low-density calcium salts. Calcium carbonate (CAS 1317-65-3) solves this with 40% elemental calcium density-twice that of calcium citrate-enabling smaller tablets and lower per-dose cost. • 40% elemental Ca reduces tablet size by ~50% vs. calcium citrate. • ISO brightness 93-96% for paper coatings, eliminating fluorescent whitening agents. • Higher impact strength than talc in PVC compounds. • No pharmacokinetic interaction with fluoroquinolones at 2-h dosing interval. • Multi-compendial (USP/BP/FCC/EP/E170) quality for global regulatory acceptance.

Molecular Formula CaCO3
CCaO3
Molecular Weight 100.09 g/mol
CAS No. 1317-65-3
Cat. No. B074435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM CARBONATE
CAS1317-65-3
SynonymsAragonite
Calcite
Calcium Carbonate
Calcium Milk
Carbonate, Calcium
Chalk
Limestone
Marble
Milk of Calcium
Vaterite
Molecular FormulaCaCO3
CCaO3
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChIKeyVTYYLEPIZMXCLO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / 28 tons / 50 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.001 % (NIOSH, 2024)
Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.
Solubility Product constant: 3.36X10-9 at 25 °C
ALKALI HYDROXIDE REDUCES ITS SOLUBILITY
INSOL IN ALCOHOL
SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2
Practically insoluble in water;  soluble in dilute acids
For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page.
Solubility in water, mg/l at 25 °C: 14 (very poor)
0.001%

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Carbonate Physicochemical and Industrial Profile


Calcium carbonate (CaCO₃, CAS 1317-65-3) is an inorganic calcium salt of carbonic acid, occurring naturally as limestone, marble, chalk, and calcite, and manufactured synthetically as precipitated calcium carbonate (PCC) [1]. With a molecular weight of 100.09 g·mol⁻¹ and a Mohs hardness of approximately 3, it serves as both a high-elemental-calcium dietary source (40% elemental calcium by weight) and a widely used industrial mineral filler across paper, plastics, paints, pharmaceuticals, and food applications [2]. Its differentiation from other calcium salts and mineral fillers is quantifiable and multi-dimensional, spanning elemental calcium density, optical brightness, purity specifications, mechanical composite performance, and drug interaction profiles.

High elemental calcium density supports dietary supplement formulation and excipient studies.
High ISO brightness supports optical filler and paper coating research applications.
Precipitated grade supports multi-compendial pharmaceutical and food-additive compliance workflows.

Calcium Carbonate Generic Substitution Risks


Generic substitution among calcium salts or mineral fillers without regard to specific physicochemical performance metrics introduces measurable risk and cost inefficiency. Calcium carbonate delivers 40% elemental calcium by weight—approximately twice that of calcium citrate (21%)—meaning that achieving an equivalent elemental calcium dose requires approximately 2.5 g of calcium carbonate versus 5 g of calcium citrate, directly impacting pill size, patient compliance, and formulation cost [1]. Similarly, in papermaking, substituting kaolin for calcium carbonate reduces ISO brightness by approximately 9–13 points (from 96% down to 83–87%), compromising optical performance and potentially requiring additional bleaching or fluorescent whitening agents [2]. These examples demonstrate that in-class compounds cannot be assumed interchangeable; the quantitative evidence below establishes the specific differential performance dimensions that should govern scientific and procurement selection.

This Product Calcium carbonate provides higher elemental density (40%), supporting lower pill-burden formulations.
Substitute: Calcium Citrate Substituting calcium citrate (21% Ca) may increase excipient mass by ~90% for an equivalent dose, directly impacting tablet size.
This Product Calcium carbonate provides high ISO brightness (93–96%), supporting optical performance without extra agents.
Substitute: Kaolin Substituting kaolin (brightness 83–87%) may reduce optical performance by a reported 9–13 points, potentially requiring formulation rework.
This Product Calcium carbonate improves impact toughness in PVC composites, as evidenced by direct mechanical comparison.
Substitute: Talc Substituting talc may increase stiffness but consistently reduces impact strength, shifting the composite failure mode from ductile to brittle.

Calcium Carbonate Differentiation Evidence


Elemental Calcium Density Comparison

Calcium carbonate provides the highest weight-based elemental calcium content (40%) among common calcium salts, compared with tricalcium phosphate (38%), calcium citrate (21%), calcium lactate (13%), and calcium gluconate (9%) [1]. This means that to deliver 500 mg of elemental calcium, a formulator requires 1,250 mg of calcium carbonate versus approximately 2,381 mg of calcium citrate—a 90.5% higher excipient mass for the citrate salt. The directly measured in vivo area-under-the-curve (AUC) for serum calcium following a 1200 mg calcium dose was 91 mg·min·dL⁻¹ for calcium carbonate vs. 178 mg·min·dL⁻¹ for calcium citrate (p < 0.05) under fasting conditions, confirming that while citrate shows higher fractional absorption, carbonate's elemental density advantage translates to more compact, lower pill-burden dosage forms [2].

Elemental Calcium Density
Head-to-head
40% w/w elemental Ca vs. 21% for calcium citrate
Supports lower pill-burden formulation
Density advantage reduces excipient mass needed per dose
Dietary Supplement Formulation Nutraceutical Procurement Pharmaceutical Excipients

Optical Brightness vs. Kaolin and Talc

The ISO whiteness (R457 brightness) of precipitated or ground calcium carbonate (PCC/GCC) ranges from 93% to 96%, while kaolin and talc pigments are significantly lower at approximately 84% to 87% [1]. A separate independent industry source confirms that typical calcium carbonate ISO-brightness is approximately 96%, compared with approximately 83% for a standard kaolin—a differential of approximately 13 percentage points [2]. In a head-to-head study, acid-stabilized PCC-filled paper hand sheets exceeded the optical properties of kaolin-filled paper, and PCC additionally protected the paper from light-induced brightness reversion as measured by ISO brightness drop and post-colour (pc) numbers [3].

Optical Brightness
Head-to-head
CaCO₃ ~96% ISO vs. Kaolin ~83%
Reported 13-point brightness advantage
May reduce need for optical brighteners in paper
Paper Manufacturing Coating Pigments Optical Properties

Purity Compliance: PCC vs. GCC

Precipitated calcium carbonate (PCC) purified to pharmacopoeial specifications meets the simultaneous assay requirements of USP, BP, FCC, Ph. Eur., and E170 food additive standards, with an anhydrous-basis purity window of 98.5%–100.5% [1]. In contrast, ground calcium carbonate (GCC) typically contains higher levels of acid-insoluble residues, trace heavy metals, and variable magnesium/silica content arising from the natural mineral source . The USP monograph for calcium carbonate specifies not less than 98.0% and not more than 100.5% CaCO₃ after drying at 200 °C for 4 hours, with limits on acid-insoluble substances (≤0.2%), fluoride (≤0.005%), lead (≤3 ppm), and arsenic (≤3 ppm) [2]. PCC manufactured via controlled precipitation is inherently purer than mechanically ground GCC because impurities present in the limestone feed are removed during the calcination–hydration–carbonation cycle .

Purity Compliance
Class-level
PCC: 98.5–100.5% anhydrous basis, multi-compendial
Supports pharmaceutical specification review
GCC may not simultaneously meet all pharmacopoeial specs
Pharmaceutical Excipients Food Additives Quality Assurance

Impact Strength in PVC: CaCO₃ vs. Talc

In a direct comparative study of PVC composites, talc-filled PVC exhibited the highest flexural modulus but the lowest impact strength among all filler types tested, whereas all grades of calcium carbonate-filled PVC demonstrated superior impact resistance. The SM90 grade CaCO₃ delivered the most balanced combination of impact strength and flexural modulus among all CaCO₃ grades evaluated [1]. In polypropylene (PP) composites, CaCO₃ behaved as a non-reactive filler that increased the toughness of the PP matrix, whereas talc provided higher strength and stiffness but with a compromise on impact performance [2]. These findings demonstrate a clear filler-selection trade-off quantified at the composite level.

Impact Strength in PVC
Head-to-head
CaCO₃ grades outperformed talc in impact resistance
Supports impact-toughness selection over talc
Talc provides higher stiffness but lower toughness
PVC Compounding Impact Modification Mineral Fillers

Fluoroquinolone Interaction: CaCO₃ vs. Mg-Al Antacid

In a randomized, four-period crossover study involving 32 healthy subjects, co-administration of a 400 mg oral ofloxacin dose with a 5 mL dose of a calcium carbonate (CC) antacid preparation produced no significant effect on the rate or extent of ofloxacin absorption (AUC and Cmax) when the antacid was given 24 h before, 2 h before, or 2 h after the fluoroquinolone [1]. In contrast, the magnesium–aluminum hydroxide (MAH) antacid at a 15 mL dose administered 2 h before ofloxacin caused a small but statistically significant reduction in AUC and Cmax [1]. The calcium carbonate antacid thus demonstrated a more favorable drug interaction profile with ofloxacin compared with the MAH formulation under these specific test conditions. The high acid-neutralizing capacity of calcium carbonate liquid formulations—reaching 3–4.2 meq·mL⁻¹—is comparable to the most potent aluminum/magnesium hydroxide mixtures, yet without the same degree of fluoroquinolone chelation interference [2].

Fluoroquinolone Interaction
Head-to-head
CaCO₃: no significant effect on ofloxacin AUC/Cmax vs. MAH interference (p
Reported lower interaction risk under test conditions
Pharmacokinetic study context; requires formulation-specific review
Cost Efficiency
Class-level
GCC: lowest-cost mineral filler; high elemental Ca density
Supports procurement cost-per-function analysis
Market pricing context; data to verify for specific grades
Antacid Formulation Drug–Excipient Interaction Pharmacokinetics

Cost Efficiency Comparison

Calcium carbonate is consistently the lowest-cost calcium salt and mineral filler across pharmaceutical, food, and industrial markets. In pharmaceutical supplementation, calcium carbonate has been demonstrated as more cost-effective than calcium citrate on a per-unit-delivered elemental calcium basis, primarily due to its higher elemental calcium density (40% vs. 21%) [1]. In the paper and plastics industries, ground calcium carbonate (GCC) provides an attractive performance-to-price ratio compared with kaolin and talc, serving as a low-cost extender while improving brightness and impact toughness respectively [2][3]. Within the calcium carbonate class, GCC is lower cost but less pure and less bright than PCC; nano calcium carbonate (NPCC) provides functional property enhancement (reinforcement, toughening) but at a significantly higher price point—typically $2.00–4.00 per kg for surface-treated nano grades vs. approximately $0.10–0.50 per kg for standard GCC filler grades [3].

Cost Efficiency
Class-level
GCC: lowest-cost mineral filler; high elemental Ca density
Supports procurement cost-per-function analysis
Market pricing context; data to verify for specific grades
Procurement Economics Formulation Cost Analysis Filler Selection

Calcium Carbonate Application Scenarios


High-Dose Calcium Supplement Tablets

Formulators targeting 500–600 mg elemental calcium per tablet should prioritize calcium carbonate for its 40% elemental calcium density, which directly translates to tablets approximately half the size of equivalent calcium citrate formulations [1]. This advantage is critical for swallowability, patient compliance in geriatric populations, and multi-tablet daily regimens. The significantly lower per-dose raw material cost of calcium carbonate versus calcium citrate further improves the economics of large-scale dietary supplement production [2]. Selection of multi-compendial PCC (USP/BP/FCC/Ph. Eur./E170) ensures global regulatory acceptance with a single qualified raw material [3].

High-Brightness Paper Coatings

Paper manufacturers producing coated papers requiring ISO brightness ≥90% should specify PCC or high-brightness GCC, which delivers brightness values of 93–96% versus only 83–87% for kaolin-based coatings [4]. This 9–13 point brightness advantage can eliminate the need for costly supplementary fluorescent whitening agents or titanium dioxide additions, reducing total coating formulation cost while meeting optical specifications. Additionally, acid-stabilized PCC fillers protect against light-induced brightness reversion, extending the shelf life of paper products in retail display environments [5].

Impact-Resistant PVC Profiles

PVC compounders producing extruded profiles, pipe fittings, and construction elements where resistance to brittle fracture under impact loading is the primary mechanical requirement should select calcium carbonate over talc as the mineral filler. Direct comparative testing confirms that all CaCO₃ grades deliver higher impact strength than talc-filled PVC, with the SM90 grade providing the optimal balance of impact and flexural properties [6]. This evidence supports CaCO₃ selection in applications such as window lineals, cable conduits, and impact-modified piping where low-temperature ductility and crack-arrest capability are performance-critical.

Antacids with Fluoroquinolone Antibiotics

For antacid formulations intended for use in patient populations receiving fluoroquinolone antibiotics, calcium carbonate offers a quantifiable pharmacokinetic advantage: unlike magnesium–aluminum hydroxide mixtures, calcium carbonate administered up to 2 h before or after ofloxacin produces no significant effect on antibiotic AUC or Cmax, eliminating the need for restrictive dosing-interval labeling [7]. The acid-neutralizing capacity of calcium carbonate liquid formulations (3–4.2 meq·mL⁻¹) is equivalent to the most potent Al/Mg(OH)₂ preparations, thus efficacy is maintained while drug interaction risk is minimized [8].

Application
Selection Property
Validation Focus
High-Dose Calcium Supplements
Elemental calcium density (40% w/w)
Tablet size, pill-burden, and multi-compendial raw material acceptance
High-Brightness Paper Coatings
ISO brightness (R457) rating
Optical specification achievement without supplementary brighteners
Impact-Resistant PVC Profiles
Impact toughness in composite
Brittle-fracture resistance vs. stiffness trade-off with other fillers
Antacid-Fluoroquinolone Co-Administration
Drug-excipient interaction profile
Ofloxacin bioavailability endpoints and acid-neutralizing capacity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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